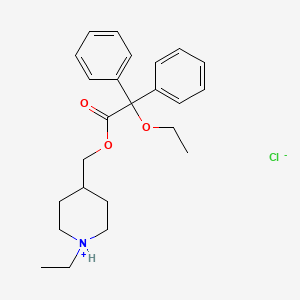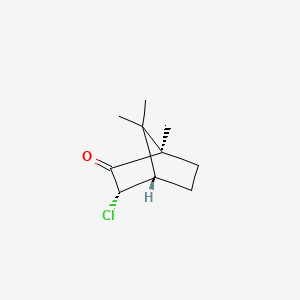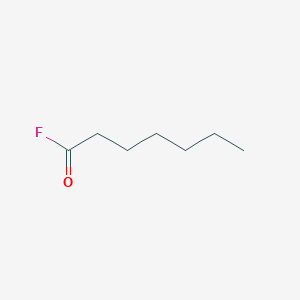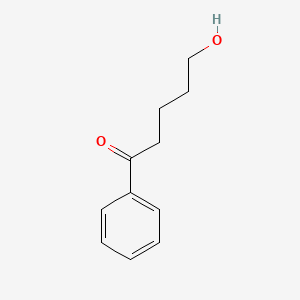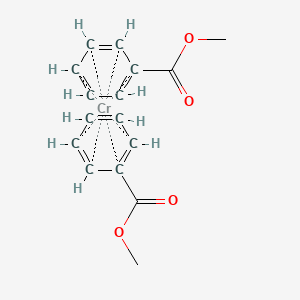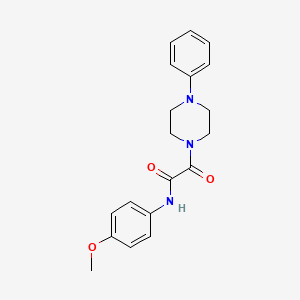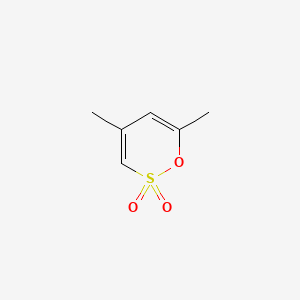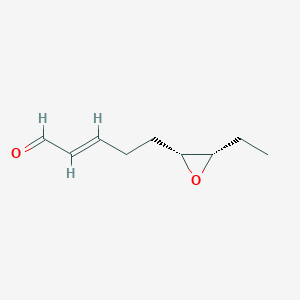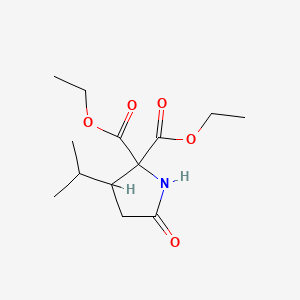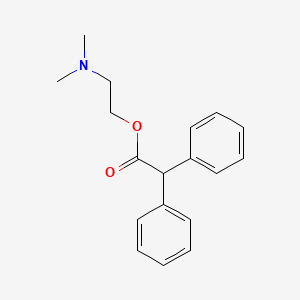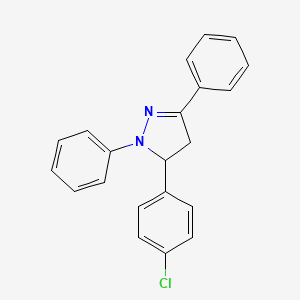
2-Pyrazoline, 5-(p-chloro-phenyl)-1,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrazoline, 5-(p-chloro-phenyl)-1,3-diphenyl- is a heterocyclic compound that belongs to the pyrazoline family Pyrazolines are five-membered rings containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a p-chloro-phenyl group and two phenyl groups attached to the pyrazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazoline, 5-(p-chloro-phenyl)-1,3-diphenyl- typically involves the cyclization of chalcones with hydrazine hydrate. The chalcones are prepared by the condensation of appropriate aromatic aldehydes and acetophenones. The reaction is carried out in absolute ethanol with a few drops of glacial acetic acid as a catalyst. The resulting pyrazoline derivatives are obtained in good yields, ranging from 68% to 99% .
Industrial Production Methods
Industrial production methods for pyrazolines often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The final products are purified through recrystallization from solvents such as ethanol or acetone .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrazoline, 5-(p-chloro-phenyl)-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine gas or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pyrazole derivatives.
Reduction: Formation of dihydropyrazoline derivatives.
Substitution: Formation of halogenated or nitrated pyrazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in the synthesis of more complex organic compounds.
Biology: Exhibits antimicrobial, antifungal, and anti-inflammatory activities.
Medicine: Potential therapeutic agent for conditions such as inflammation and infections.
Industry: Used in the development of organic light-emitting diodes (OLEDs) due to its electroluminescent properties
Wirkmechanismus
The mechanism of action of 2-Pyrazoline, 5-(p-chloro-phenyl)-1,3-diphenyl- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Electroluminescent Properties: Functions as a hole-transporting material in OLEDs, facilitating the movement of charge carriers
Vergleich Mit ähnlichen Verbindungen
2-Pyrazoline, 5-(p-chloro-phenyl)-1,3-diphenyl- can be compared with other similar compounds such as:
1-Phenyl-3-(4-chlorophenyl)-5-(2-chlorophenyl)-2-pyrazoline: Similar structure but with an additional chlorine atom.
1-Phenyl-3-(4-methylphenyl)-5-(2-chlorophenyl)-2-pyrazoline: Contains a methyl group instead of a phenyl group.
These compounds exhibit different electronic structures and spectral properties due to the variations in their substituent groups .
Eigenschaften
CAS-Nummer |
2515-59-5 |
|---|---|
Molekularformel |
C21H17ClN2 |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-2,5-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H17ClN2/c22-18-13-11-17(12-14-18)21-15-20(16-7-3-1-4-8-16)23-24(21)19-9-5-2-6-10-19/h1-14,21H,15H2 |
InChI-Schlüssel |
XPFDBXDITJUQMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benz[j]heptaphene](/img/structure/B14749824.png)
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B14749826.png)

